1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
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Overview
Description
The compound “1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one” is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes carbon and nitrogen atoms. Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazinone ring, which is a six-membered ring with two nitrogen atoms and one oxygen atom. It also appears to have a thioether linkage, which is a sulfur atom connected to two carbon atoms, and a carbonyl group, which is a carbon atom double-bonded to an oxygen atom .Scientific Research Applications
Synthesis and Structural Properties
1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, due to its complex structural framework, plays a significant role in the study of synthesis and structural properties of heterocyclic compounds. Research has shown the synthesis of related compounds through various methods, providing insights into their photophysical, electrochemical properties, and crystal structures. For example, a study on the synthesis, properties, and structures of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines explores the intermolecular secondary interactions resulting in supramolecular structures, alongside their photophysical and electrochemical properties (Golla et al., 2020).
Molecular Docking and In Vitro Screening
The compound's derivatives have been studied for their potential biological activities, including antimicrobial and anticancer effects. Molecular docking and in vitro screening techniques are employed to evaluate the efficacy of novel pyridine and fused pyridine derivatives, suggesting moderate to good binding energies and antimicrobial, antioxidant activities (Flefel et al., 2018).
Antimicrobial and Antifungal Activities
Compounds related to this compound have shown significant antimicrobial and antifungal activities. Studies have synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating good inhibitory activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2010).
Future Directions
The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, and biological activity. It could also be interesting to explore its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by similar heterocyclic compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-8-3-13(11-18(17)27-2)16(24)12-28-19-20(25)23(10-9-22-19)15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDZMJFLNRCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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